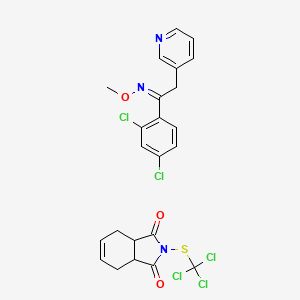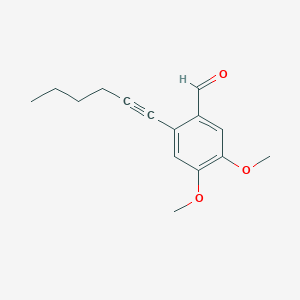![molecular formula C12H13N5 B14337402 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- CAS No. 108793-94-8](/img/structure/B14337402.png)
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
In industrial production, the synthesis may involve more scalable methods such as continuous flow processes or the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for the production of large quantities of the compound with high purity and consistency .
Análisis De Reacciones Químicas
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Aplicaciones Científicas De Investigación
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial, anticancer, and antiviral agents.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be compared with other benzimidazole derivatives such as 2-aminobenzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylbenzimidazole: Studied for its potential anticancer activity.
The uniqueness of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
108793-94-8 |
|---|---|
Fórmula molecular |
C12H13N5 |
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-11-10(3-1)16-12(17-11)14-6-5-9-7-13-8-15-9/h1-4,7-8H,5-6H2,(H,13,15)(H2,14,16,17) |
Clave InChI |
GAMPNSULBDJKFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NCCC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)


